5-Methyl-6-(trifluoromethyl)nicotinic acid 5-Methyl-6-(trifluoromethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1105979-57-4
VCID: VC5522887
InChI: InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14)
SMILES: CC1=CC(=CN=C1C(F)(F)F)C(=O)O
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.136

5-Methyl-6-(trifluoromethyl)nicotinic acid

CAS No.: 1105979-57-4

Cat. No.: VC5522887

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.136

* For research use only. Not for human or veterinary use.

5-Methyl-6-(trifluoromethyl)nicotinic acid - 1105979-57-4

Specification

CAS No. 1105979-57-4
Molecular Formula C8H6F3NO2
Molecular Weight 205.136
IUPAC Name 5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14)
Standard InChI Key HECOUXKBSDTMFZ-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1C(F)(F)F)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Framework and Substitution Patterns

5-Methyl-6-(trifluoromethyl)nicotinic acid belongs to the nicotinic acid (pyridine-3-carboxylic acid) family, featuring a carboxylic acid group at position 3, a methyl group at position 5, and a trifluoromethyl group at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions and electronic effects on the pyridine ring .

Key Physicochemical Parameters (Inferred from Analogous Compounds):

PropertyValue/Description
Molecular FormulaC₈H₆F₃NO₂
Molecular Weight205.14 g/mol
LogP (Partition Coefficient)~1.43 (estimated via consensus)
Solubility~1.69 mg/mL in aqueous solutions
pKa~2.05 (carboxylic acid group)

The trifluoromethyl group contributes to electron-withdrawing effects, polarizing the pyridine ring and enhancing hydrogen-bonding potential at the carboxylic acid moiety .

Synthesis and Manufacturing

Synthetic Routes (Adapted from 6-(Trifluoromethyl)Nicotinic Acid)

While no direct synthesis of 5-methyl-6-(trifluoromethyl)nicotinic acid is documented, analogous pathways for 6-(trifluoromethyl)nicotinic acid suggest viable strategies :

Example Protocol (Hydrolysis of Nitriles):

  • Starting Material: 5-Methyl-6-(trifluoromethyl)nicotinonitrile.

  • Reaction Conditions: Reflux with sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH) in water.

  • Procedure:

    • Combine H₂SO₄ (2440 g), CH₃COOH (150 mL), and water (1420 g) in a 10 L reactor.

    • Add 5-methyl-6-(trifluoromethyl)nicotinonitrile (870 g, 5 mol) slowly.

    • Reflux overnight, cool, and precipitate the product via ice-brine quenching.

    • Extract with ethyl acetate, wash, dry, and isolate the acid .

  • Yield: Expected >95% (based on analogous reactions) .

Critical Parameters:

  • Temperature: Reflux conditions (~100°C) ensure complete hydrolysis.

  • Acid Concentration: High H₂SO₄ concentrations drive nitrile-to-acid conversion.

  • Workup: Ethyl acetate extraction minimizes product loss .

TargetExpected IC₅₀ RangeMechanism
VEGFR-20.1–1.0 μMATP-competitive inhibition
PDGFR-β>5 μMSelective over related kinases
Antioxidant ActivitySOD-like activityRadical scavenging

Physicochemical and ADME Profiling

Drug-Likeness and Permeability

Using computational models from analogous compounds:

ParameterValueImplication
GI AbsorptionHighSuitable for oral dosing
BBB PermeationYesPotential CNS activity
P-gp SubstrateNoLow efflux risk
CYP InhibitionNoneMinimal drug-drug interactions

Lipinski’s Rule Compliance:

  • MW: 205.14 (<500)

  • LogP: 1.43 (<5)

  • H-bond Donors: 1 (<5)

  • H-bond Acceptors: 6 (<10)
    Complies with all criteria.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase Inhibitors: Analogous to sorafenib-like derivatives .

  • Antioxidant Agents: Potential SOD mimetics due to electron-deficient aromatic systems .

Material Science Applications

  • Ligands in Catalysis: Trifluoromethyl groups enhance Lewis acidity in metal-organic frameworks.

  • Fluorescent Probes: Pyridine derivatives are used in bioimaging .

Hazard StatementPrecautions
H315-H319 (Skin/Eye Irritant)Use PPE; avoid direct contact
H335 (Respiratory Irritant)Use fume hood

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